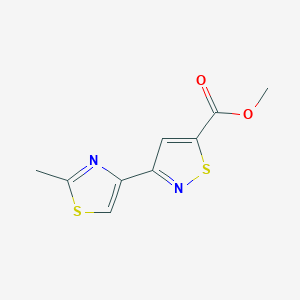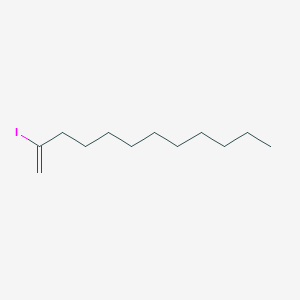
Propyl 2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound with the molecular formula C7H9F3O2. It is an ester derived from 2-(trifluoromethyl)prop-2-enoic acid and propanol. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2-(trifluoromethyl)prop-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-(trifluoromethyl)prop-2-enoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Propyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of propyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(trifluoromethyl)prop-2-enoate
- Methyl 2-(trifluoromethyl)prop-2-enoate
- Butyl 2-(trifluoromethyl)prop-2-enoate
Uniqueness
Propyl 2-(trifluoromethyl)prop-2-enoate is unique due to its specific ester group, which can influence its physical and chemical properties. The propyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Propriétés
Numéro CAS |
105935-18-0 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
propyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-4-12-6(11)5(2)7(8,9)10/h2-4H2,1H3 |
Clé InChI |
OTPPJRROTZEJEB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
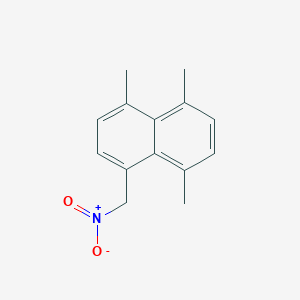

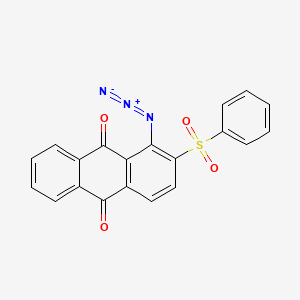
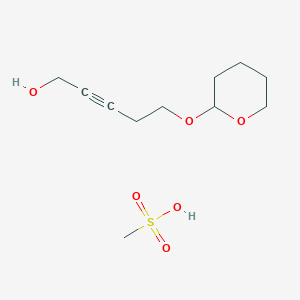
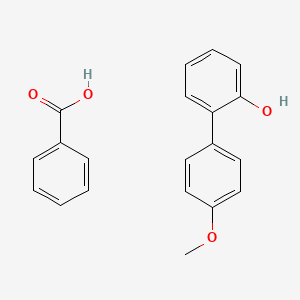
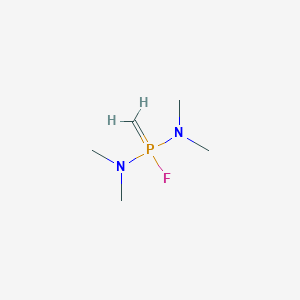
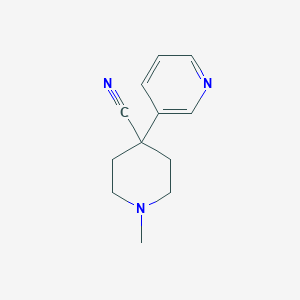

![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)

